molecular formula C9H8F3NO3 B1602634 1-Ethoxy-2-nitro-4-(trifluoromethyl)benzene CAS No. 655-08-3

1-Ethoxy-2-nitro-4-(trifluoromethyl)benzene

Cat. No.: B1602634
CAS No.: 655-08-3
M. Wt: 235.16 g/mol
InChI Key: AKLSDZQCGRHYNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxy-2-nitro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8F3NO3 It is characterized by the presence of an ethoxy group, a nitro group, and a trifluoromethyl group attached to a benzene ring

Properties

IUPAC Name

1-ethoxy-2-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-2-16-8-4-3-6(9(10,11)12)5-7(8)13(14)15/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLSDZQCGRHYNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589568
Record name 1-Ethoxy-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655-08-3
Record name 1-Ethoxy-2-nitro-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=655-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethoxy-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-nitro-4-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the nitration of 1-ethoxy-4-(trifluoromethyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 1-Ethoxy-2-amino-4-(trifluoromethyl)benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Nitroso or hydroxylamine derivatives.

Scientific Research Applications

Chemical Synthesis

Synthetic Routes:
1-Ethoxy-2-nitro-4-(trifluoromethyl)benzene can be synthesized through several methods. A common approach involves the nitration of 1-ethoxy-4-(trifluoromethyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. This reaction is typically conducted at low temperatures to minimize by-product formation.

Industrial Production:
In industrial settings, continuous flow reactors are often utilized to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemistry

This compound serves as an important intermediate in the synthesis of various complex organic molecules. Its unique structure allows for a range of chemical transformations, including:

  • Reduction: Producing derivatives such as 1-Ethoxy-2-amino-4-(trifluoromethyl)benzene.
  • Substitution: Leading to various substituted derivatives based on the nucleophile used.
  • Oxidation: Resulting in nitroso or hydroxylamine derivatives.

Biology

The compound is used in biological studies, particularly in the investigation of enzyme-catalyzed reactions involving nitroaromatic compounds. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially influencing metabolic pathways .

Medicine

There is ongoing research into the potential pharmaceutical applications of this compound. It has been explored as a precursor for drug candidates due to its ability to modify biological activity through its functional groups .

Case Studies

Case Study 1: Synthesis of Trifluoromethylated Compounds
Research has demonstrated that using 2-nitrobenzaldehydes in catalytic olefination reactions can yield stereoselectively trifluoromethylated ortho-nitrostyrenes. This illustrates the utility of this compound as a building block in synthesizing more complex structures .

Case Study 2: Biological Activity Investigation
In studies focusing on enzyme interactions, compounds derived from this compound have shown potential inhibitory effects on specific enzymatic pathways, indicating their relevance in drug development and biochemical research .

Mechanism of Action

The mechanism of action of 1-ethoxy-2-nitro-4-(trifluoromethyl)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

  • 1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene
  • 2-Methoxy-5-nitrobenzotrifluoride
  • 4-Nitro-2-(trifluoromethyl)anisole

Uniqueness: 1-Ethoxy-2-nitro-4-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups on the benzene ring, which influences its reactivity and applications. The presence of both an ethoxy group and a trifluoromethyl group provides a balance of electron-donating and electron-withdrawing effects, making it a versatile compound in various chemical reactions .

Biological Activity

1-Ethoxy-2-nitro-4-(trifluoromethyl)benzene, a compound with the chemical formula C9H8F3NO3, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure:

  • IUPAC Name: this compound
  • CAS Number: 655-08-3
  • Molecular Weight: 233.16 g/mol

Physical Properties:

  • Appearance: Pale yellow liquid
  • Solubility: Soluble in organic solvents

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In particular, it has been evaluated against various bacterial strains and fungi.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Antitumor Activity

The compound has also been investigated for its antitumor properties. Research indicates that it may inhibit the growth of certain cancer cell lines through various mechanisms:

  • Inhibition of Cell Proliferation: Studies have shown that at concentrations of 10 µM, the compound significantly reduces the proliferation of cancer cells in vitro.
  • Apoptosis Induction: Flow cytometry analyses revealed an increase in apoptotic cells when treated with the compound, indicating its potential role as an apoptosis inducer in cancer therapy .

The biological activity of this compound is believed to be mediated through several pathways:

  • Reactive Oxygen Species (ROS) Generation: The compound may increase ROS levels in cells, leading to oxidative stress and subsequent cell death.
  • Enzyme Inhibition: It potentially inhibits key enzymes involved in cellular proliferation and survival pathways, contributing to its antitumor effects.

Study on Antimicrobial Efficacy

In a recent study published in Journal of Medical Chemistry, researchers evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria. Results demonstrated a notable reduction in bacterial load in treated samples compared to controls .

Study on Antitumor Effects

Another study focused on the antitumor effects of this compound on human colon cancer cells. The compound was found to reduce tumor growth in xenograft models by approximately 50% when administered at a dose of 20 mg/kg body weight .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethoxy-2-nitro-4-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Ethoxy-2-nitro-4-(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.